molecular formula C26H49N7O7 B12569840 L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-leucine CAS No. 192928-49-7

L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-leucine

Cat. No.: B12569840
CAS No.: 192928-49-7
M. Wt: 571.7 g/mol
InChI Key: PMEXLHIUVQKJEO-HVTWWXFQSA-N
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Description

L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-leucine is a pentapeptide composed of five amino acids: glutamine, alanine, lysine, leucine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-leucine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-isoleucine
  • L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-valine
  • L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-phenylalanine

Uniqueness

L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness can influence its stability, solubility, and biological activity, making it suitable for specific applications that other similar peptides may not fulfill.

Properties

CAS No.

192928-49-7

Molecular Formula

C26H49N7O7

Molecular Weight

571.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C26H49N7O7/c1-14(2)12-19(25(38)33-20(26(39)40)13-15(3)4)32-24(37)18(8-6-7-11-27)31-22(35)16(5)30-23(36)17(28)9-10-21(29)34/h14-20H,6-13,27-28H2,1-5H3,(H2,29,34)(H,30,36)(H,31,35)(H,32,37)(H,33,38)(H,39,40)/t16-,17-,18-,19-,20-/m0/s1

InChI Key

PMEXLHIUVQKJEO-HVTWWXFQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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